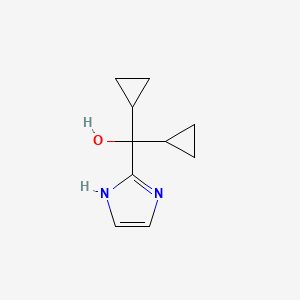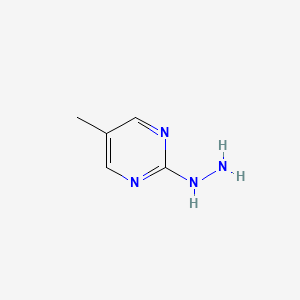
dicyclopropyl(1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. For example, the alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are synthesized through regiocontrolled synthesis, which involves the construction of bonds during the formation of the imidazole .
One specific example of an imidazole derivative is (1-Methyl-1H-imidazol-2-yl)methanol. This compound can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .
Imidazole derivatives, such as “dicyclopropyl(1H-imidazol-2-yl)methanol”, have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some potential applications:
-
Antibacterial Activity Imidazole derivatives have been reported to exhibit antibacterial properties . They can be used in the development of new drugs to treat bacterial infections .
-
Anticancer Activity Some imidazole derivatives have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells .
-
Antitubercular Activity Imidazole derivatives can also be used in the treatment of tuberculosis . They have shown activity against Mycobacterium tuberculosis, the bacterium that causes this disease .
-
Antifungal Activity These compounds have demonstrated antifungal properties . They can be used to treat fungal infections .
-
Analgesic Activity Some imidazole derivatives have analgesic properties . They can be used to relieve pain .
-
Anti-HIV Activity Imidazole derivatives have shown potential in the treatment of HIV . They can inhibit the replication of the HIV virus .
Imidazole derivatives, such as “dicyclopropyl(1H-imidazol-2-yl)methanol”, have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some additional potential applications:
-
Anti-Inflammatory Activity Imidazole derivatives have been reported to exhibit anti-inflammatory properties . They can be used in the development of new drugs to treat inflammatory conditions .
-
Antidiabetic Activity Some imidazole derivatives have shown potential as antidiabetic agents . They can interfere with the metabolic processes related to diabetes .
-
Anti-Allergic Activity Imidazole derivatives can also be used in the treatment of allergies . They have shown activity against various allergens .
-
Antipyretic Activity These compounds have demonstrated antipyretic properties . They can be used to reduce fever .
-
Antioxidant Activity Some imidazole derivatives have antioxidant properties . They can be used to neutralize harmful free radicals in the body .
-
Anti-Amoebic Activity Imidazole derivatives have shown potential in the treatment of amoebic infections . They can inhibit the growth and proliferation of amoebae .
Safety And Hazards
Safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. For example, some imidazole compounds are classified as hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
The future directions of research into imidazole compounds are likely to continue to focus on their synthesis and potential applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, and these heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Eigenschaften
IUPAC Name |
dicyclopropyl(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(7-1-2-7,8-3-4-8)9-11-5-6-12-9/h5-8,13H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHNFGYGDPJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)(C3=NC=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dicyclopropyl(1H-imidazol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)

![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)


